molecular formula C10H9F3N2O3 B2556268 Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate CAS No. 1260875-64-6

Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate

Cat. No. B2556268
CAS RN: 1260875-64-6
M. Wt: 262.188
InChI Key: KOIALKFQYPTRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate, also known as TFMOC, is a chemical compound that has been widely used in scientific research. It is a reagent that is commonly used in the synthesis of peptides and proteins. TFMOC is a highly reactive compound that can be used to modify the amino groups of peptides and proteins, which makes it an important tool for biochemists and molecular biologists.

Mechanism of Action

Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate modifies the amino groups of peptides and proteins by forming a stable amide bond. The reaction is highly selective and occurs under mild conditions. This compound is also a reversible reagent, which allows for the removal of the this compound group after peptide synthesis is complete.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is only used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate is its high reactivity and selectivity. It is a versatile reagent that can be used in a wide range of peptide synthesis reactions. Additionally, this compound is a reversible reagent, which allows for the removal of the this compound group after peptide synthesis is complete.
One of the main limitations of this compound is its high cost. It is a relatively expensive reagent compared to other peptide synthesis reagents. Additionally, this compound can be toxic if not handled properly, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate in scientific research. One potential application is in the synthesis of modified peptides and proteins. This compound can be used to modify specific amino acids in peptides and proteins, which could lead to the development of new therapeutic agents.
Another potential application is in the development of new drug delivery systems. This compound can be used to modify the surface of nanoparticles, which could improve their targeting and delivery to specific tissues.
Finally, this compound could be used in the development of new diagnostic tools. This compound-modified peptides and proteins could be used in the detection of specific biomolecules, such as cancer markers, in biological samples.
Conclusion:
In conclusion, this compound is a highly reactive and selective reagent that has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, and has the potential to be used in the development of new therapeutic agents, drug delivery systems, and diagnostic tools. While this compound has some limitations, its versatility and selectivity make it an important tool for biochemists and molecular biologists.

Synthesis Methods

Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate can be synthesized by reacting ethyl 4-nitrobenzenecarboximidate with trifluoroacetic anhydride. The reaction produces this compound and ethyl trifluoroacetate as byproducts. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, as it can modify the amino groups of these molecules. This compound is also used in the synthesis of other compounds, such as esters and amides. Additionally, this compound can be used as a protecting group for amino acids, which allows for selective deprotection of specific amino acids during peptide synthesis.

properties

IUPAC Name

ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c1-2-18-9(14)6-3-4-8(15(16)17)7(5-6)10(11,12)13/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIALKFQYPTRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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